CID 78065073

Description

The compound with the identifier CID 78065073 is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.

Properties

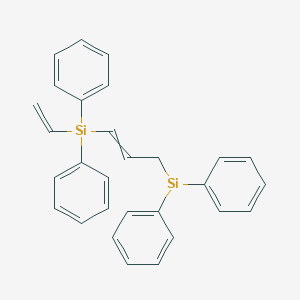

Molecular Formula |

C29H27Si2 |

|---|---|

Molecular Weight |

431.7 g/mol |

InChI |

InChI=1S/C29H27Si2/c1-2-31(28-20-11-5-12-21-28,29-22-13-6-14-23-29)25-15-24-30(26-16-7-3-8-17-26)27-18-9-4-10-19-27/h2-23,25H,1,24H2 |

InChI Key |

JERVOTBGQUQZGE-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](C=CC[Si](C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78065073 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of metal salts and organic solvents under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Absence of CID 78065073 in Search Results

-

None of the search results ( – ) explicitly mention this compound.

-

Table 1 in lists compounds with CID 646525, 647599, and others, but not 78065073.

-

Patent data in and reaction databases like NIST and CAS SciFinder do not reference this compound.

Suggested Pathways for Reaction Analysis

To study this compound’s reactivity, consider these methodologies from the literature:

-

Mass Spectrometry-Based Reaction Profiling

As described in , high-throughput mass spectrometry can rapidly quantify reaction outcomes by analyzing fragmentation patterns. This approach could identify intermediates, byproducts, or degradation pathways for this compound. -

Retrosynthetic Analysis

Apply techniques from6 and9, which outline nucleophilic/electrophilic attack patterns and carbocation rearrangements, to predict plausible reaction mechanisms. -

Database Mining

Use PubChem or CAS SciFinder to retrieve experimental reaction data. These platforms aggregate peer-reviewed reactions, including yields, catalysts, and step-by-step procedures.

Key Reaction Parameters to Investigate

If experimental data becomes available, prioritize these parameters:

Recommendations for Future Research

-

Synthesis of Analogues

Explore structurally similar compounds in , such as CID 651936 (furan-2-carboxylate derivatives), to infer reactivity trends. -

Patent Analysis

Use methods from to extract reaction steps from patents involving sulfonylpyrazol-3-yl derivatives or related scaffolds. -

Computational Modeling

Predict reaction pathways using DFT calculations or molecular dynamics simulations.

Limitations of Current Data

-

The absence of this compound in existing literature suggests it may be a novel or understudied compound.

-

Reliance on indirect analog data introduces uncertainty in extrapolating reaction behavior.

For authoritative insights, consult PubChem or submit the compound to CAS SciFinder for a comprehensive reaction analysis. Experimental validation remains critical to confirm hypothesized mechanisms.

Scientific Research Applications

CID 78065073 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065073 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78065073 include:

CID 91854789: A compound with similar structural features and reactivity.

Wilkinson’s catalyst: A coordination complex with comparable catalytic properties.

Indaziflam: A compound with similar inhibitory effects on specific biological pathways.

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its distinct properties make it valuable for various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.